molecular formula C15H21NO3 B4934825 propyl 4-(pentanoylamino)benzoate

propyl 4-(pentanoylamino)benzoate

Cat. No. B4934825
M. Wt: 263.33 g/mol
InChI Key: BWPIKYDOYUXDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-(pentanoylamino)benzoate, also known as PPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. PPB is a derivative of benzoic acid and is commonly used as a tool compound to investigate the function of various ion channels and transporters in cells.

Scientific Research Applications

Propyl 4-(pentanoylamino)benzoate has been used extensively in scientific research as a tool compound to investigate the function of various ion channels and transporters in cells. propyl 4-(pentanoylamino)benzoate can selectively block the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, which is important for regulating salt and water transport in epithelial cells. propyl 4-(pentanoylamino)benzoate has also been shown to inhibit the activity of the human equilibrative nucleoside transporter 1 (hENT1), which is involved in the uptake of nucleoside analog drugs used in cancer therapy.

Mechanism of Action

Propyl 4-(pentanoylamino)benzoate exerts its effects by binding to specific sites on ion channels and transporters, thereby blocking their activity. For example, propyl 4-(pentanoylamino)benzoate binds to a specific site on the CFTR channel, which prevents chloride ions from passing through the channel pore. This results in decreased salt and water transport in epithelial cells, which can have important physiological effects.
Biochemical and Physiological Effects:
propyl 4-(pentanoylamino)benzoate has been shown to have a number of biochemical and physiological effects in cells. For example, propyl 4-(pentanoylamino)benzoate can reduce the activity of the CFTR channel, which can lead to decreased salt and water transport in epithelial cells. This can have important implications for diseases such as cystic fibrosis, where abnormal CFTR function can lead to thick, sticky mucus in the lungs and other organs. propyl 4-(pentanoylamino)benzoate has also been shown to inhibit the activity of hENT1, which can affect the uptake of nucleoside analog drugs used in cancer therapy.

Advantages and Limitations for Lab Experiments

Propyl 4-(pentanoylamino)benzoate has a number of advantages as a tool compound for scientific research. For example, propyl 4-(pentanoylamino)benzoate is highly selective for specific ion channels and transporters, which allows researchers to investigate the function of these proteins in cells. propyl 4-(pentanoylamino)benzoate is also relatively easy to synthesize and can be obtained in high purity. However, there are also some limitations to the use of propyl 4-(pentanoylamino)benzoate in lab experiments. For example, propyl 4-(pentanoylamino)benzoate can be toxic to cells at high concentrations, which can limit its use in certain experiments. Additionally, propyl 4-(pentanoylamino)benzoate may have off-target effects on other ion channels and transporters, which can complicate the interpretation of experimental results.

Future Directions

There are a number of potential future directions for the use of propyl 4-(pentanoylamino)benzoate in scientific research. For example, propyl 4-(pentanoylamino)benzoate could be used to investigate the role of CFTR in other tissues and organs besides the lungs. propyl 4-(pentanoylamino)benzoate could also be used to investigate the function of other ion channels and transporters in cells, and to develop new drugs that target these proteins. Additionally, propyl 4-(pentanoylamino)benzoate could be used in combination with other compounds to investigate complex signaling pathways in cells. Overall, propyl 4-(pentanoylamino)benzoate is a valuable tool compound for scientific research and has the potential to advance our understanding of a wide range of biological processes.

Synthesis Methods

Propyl 4-(pentanoylamino)benzoate can be synthesized using a variety of methods, but the most common approach involves the reaction of 4-aminobenzoic acid with pentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with propyl iodide to yield propyl 4-(pentanoylamino)benzoate. The overall yield of this synthesis method is typically around 50%.

properties

IUPAC Name

propyl 4-(pentanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-5-6-14(17)16-13-9-7-12(8-10-13)15(18)19-11-4-2/h7-10H,3-6,11H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPIKYDOYUXDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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